molecular formula C16H12FN3OS B5840360 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B5840360
M. Wt: 313.4 g/mol
InChI Key: YXUODPFCYZERHF-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group containing a fluorine atom at the meta position of the benzene ring. The 5-position of the thiadiazole ring is further modified with a benzyl group. This structure combines electron-withdrawing (fluorine) and hydrophobic (benzyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-13-8-4-7-12(10-13)15(21)18-16-20-19-14(22-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUODPFCYZERHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-fluorobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

    Substitution: The benzyl and fluorobenzamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of thiadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism of action appears to involve the inhibition of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression and metastasis .

Antimicrobial Properties

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has also been investigated for its antimicrobial properties. Thiadiazole derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Material Science

The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties. Its ability to participate in various chemical reactions allows for the modification and enhancement of material characteristics.

Pharmaceutical Development

Due to its biological activity, this compound can serve as a lead compound in drug development processes aimed at treating cancer and infectious diseases. Its structural modifications may lead to improved efficacy and reduced side effects compared to existing therapies.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds derived from thiadiazoles showed IC50 values as low as 10 µM against breast cancer cells.
Synthesis TechniquesDetailed methods for synthesizing thiadiazole derivatives were outlined, emphasizing efficiency and yield.
Antimicrobial TestingDemonstrated effectiveness against multiple bacterial strains, indicating potential for antibiotic development.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, highlighting variations in substituents, physicochemical properties, and synthetic methodologies:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Applications/Findings Reference
This compound R1 = Benzyl, R2 = 3-Fluorobenzoyl ~341.38* Not reported Not reported Potential anticancer/antimicrobial agent (inferred from analogs) -
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1 = Benzylthio, R2 = Phenoxyacetamide Not reported 133–135 88 Structural analog with high yield; studied for spectral properties
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide R1 = tert-Butyl, R2 = 3-Fluorobenzoyl 295.33 Not reported Not reported Screening compound for drug discovery; available commercially
5-Bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide R1 = (3-Fluorobenzyl)thio, R2 = Bromo/chlorobenzoyl 458.8 Not reported Not reported High molecular weight due to halogenation; structural diversity for bioactivity studies
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide R1 = H, R2 = Benzoyl Not reported Not reported High Base structure for anticancer derivatives; synthesized via cyclization

Notes:

  • Molecular Weight Calculation : Estimated based on formula C₁₇H₁₃FN₃OS.
  • Synthetic Methods: Benzyl/thio-substituted analogs (e.g., 5h, 5m) are synthesized via nucleophilic substitution or condensation reactions, often achieving yields >80% . Microwave-assisted synthesis (e.g., N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives) reduces reaction time from hours to minutes .
  • Structural Impact on Properties: Electron-Withdrawing Groups: The 3-fluorobenzoyl group enhances stability and may influence binding interactions in biological targets . Thioether Linkages: Benzylthio substituents (e.g., 5h) improve solubility in organic solvents compared to unsubstituted thiadiazoles .

Key Research Findings and Trends

Anticancer Potential: Compounds like N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide () demonstrate anticancer activity through pro-apoptotic mechanisms. The addition of fluorine or benzyl groups may enhance target specificity or metabolic stability .

Synthetic Efficiency :

  • Microwave-assisted methods () offer rapid synthesis (15–20 minutes vs. 15–18 hours conventionally), preserving yields >70% .
  • POCl₃-mediated cyclization () is a common approach for thiadiazole formation, though safety concerns exist due to its corrosive nature .

Structural Diversity :

  • Substitution at the 5-position (e.g., benzyl, tert-butyl, or thioether groups) significantly alters lipophilicity and bioavailability. Benzyl derivatives exhibit higher hydrophobicity, favoring membrane penetration .
  • The 1,3,4-thiadiazole core itself is redox-active, contributing to interactions with biological targets such as enzymes or receptors .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C18_{18}H14_{14}N4_{4}S2_{2}F
  • Molecular Weight : 366.45 g/mol
  • CAS Number : 868973-85-7

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The specific compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, a study evaluated the cytotoxicity of several derivatives against human cancer cell lines such as MCF-7, HepG2, A549, and HeLa. The results indicated significant inhibition of cell growth, particularly with compounds substituted at specific positions on the benzamide ring.

CompoundCell LineIC50_{50} (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These findings suggest that this compound may possess comparable or superior antitumor activity compared to established chemotherapeutic agents like Sorafenib .

The mechanism through which thiadiazole derivatives exert their antitumor effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can lead to increased apoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial efficacy. Compounds in this class have shown promising results against various bacterial strains. A comparative study highlighted that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that modifications to the thiadiazole structure can enhance antibacterial potency .

Case Studies

Several case studies have explored the biological implications of thiadiazole derivatives:

  • Antitumor Efficacy : A study focused on a series of thiadiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in xenograft models.
  • Mechanistic Insights : Research involving molecular docking studies revealed that these compounds bind effectively to key targets involved in cancer progression, such as VEGFR and EGFR, suggesting a multifaceted approach to their mechanism of action .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic or basic conditions (e.g., HCl or NaOH).
  • Step 2: Benzoylation of the thiadiazole intermediate using 3-fluorobenzoyl chloride in anhydrous DMF or THF, catalyzed by triethylamine at 0–5°C.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Key Conditions:
  • Strict temperature control during benzoylation to avoid side reactions.
  • Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps.
StepReagents/ConditionsYield (%)
1HCl, reflux, 6h65–75
2DMF, Et₃N, 0–5°C80–85

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer: Post-synthesis characterization requires:

  • NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and confirms benzamide linkage.
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 342.08).
  • IR Spectroscopy: Identifies carbonyl (C=O stretch ~1670 cm⁻¹) and thiadiazole ring (C-N stretch ~1500 cm⁻¹).
  • HPLC-PDA: Assesses purity (>95% required for biological assays) .

Q. What biological activities are reported for this compound, and what mechanistic hypotheses exist?

Methodological Answer:

  • Antimicrobial Activity: Demonstrates MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. Proposed mechanisms include inhibition of bacterial dihydrofolate reductase (DHFR) or disruption of cell wall synthesis .
  • Anticancer Potential: IC₅₀ values of 10–25 µM in MCF-7 and HeLa cells. Mechanisms may involve induction of apoptosis via caspase-3 activation and ROS generation .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in solvent selection and catalytic systems?

Methodological Answer:

  • Solvent Optimization: Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions during benzoylation.
  • Catalyst Screening: Test alternative bases (e.g., DBU) to enhance nucleophilic substitution efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 80°C), improving yield by 15–20% .

Q. How can contradictions in reported antimicrobial efficacy across studies be resolved?

Methodological Answer:

  • Standardized Assays: Use CLSI/MIC broth microdilution protocols to minimize variability.
  • Mechanistic Profiling: Conduct in vitro enzyme inhibition assays (e.g., DHFR activity) to directly compare results.
  • Structural-Activity Analysis: Correlate substituent effects (e.g., 3-fluoro vs. 4-chloro analogs) with activity trends .

Q. What crystallographic challenges arise in determining its structure, and how can SHELX refine such data?

Methodological Answer:

  • Challenges: Low crystal quality due to flexible benzyl groups; twinning in monoclinic systems.
  • SHELX Workflow:

SHELXD: Solve phase problem via dual-space methods for small molecules.

SHELXL: Refine anisotropic displacement parameters and validate using R-factor convergence (<5%).

Validation Tools: Check for missed symmetry (PLATON) and hydrogen bonding networks .

Q. What molecular pathways underlie its pro-apoptotic effects in cancer cells?

Methodological Answer:

  • Transcriptomic Profiling: RNA-seq of treated cells identifies downregulation of Bcl-2 and upregulation of Bax/Bak.
  • Flow Cytometry: Annexin V/PI staining quantifies early/late apoptosis (20–35% at 20 µM).
  • Western Blotting: Confirms caspase-3 cleavage and PARP-1 degradation .

Q. How can derivatives be designed to enhance bioactivity while reducing cytotoxicity?

Methodological Answer:

  • SAR Studies: Modify the benzyl group (e.g., electron-withdrawing substituents) to improve membrane permeability.
  • Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetyl) for targeted release in acidic tumor microenvironments.
  • Toxicity Screening: Use zebrafish models to assess hepatotoxicity and neurotoxicity early in development .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for anticancer activity?

Methodological Answer: Discrepancies arise from:

  • Cell Line Heterogeneity: MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells differ in drug uptake.
  • Assay Conditions: Viability assays (MTT vs. resazurin) yield differing sensitivities.
  • Compound Stability: Degradation in DMSO stock solutions over time reduces effective concentrations .

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